molecular formula C9H11ClF2N2O B6177351 3-amino-1-(3,3-difluorocyclobutyl)-1,2-dihydropyridin-2-one hydrochloride CAS No. 2416079-22-4

3-amino-1-(3,3-difluorocyclobutyl)-1,2-dihydropyridin-2-one hydrochloride

Cat. No. B6177351
CAS RN: 2416079-22-4
M. Wt: 236.6
InChI Key:
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Description

3-amino-1-(3,3-difluorocyclobutyl)-1,2-dihydropyridin-2-one hydrochloride, also known as 3-AFCB-2-OH, is a synthetic compound with multiple applications in scientific research. It is a member of the pyridinone family and can be used as a building block for the synthesis of other compounds. 3-AFCB-2-OH has been studied for its ability to act as a ligand, a catalyst, and a drug.

Scientific Research Applications

3-amino-1-(3,3-difluorocyclobutyl)-1,2-dihydropyridin-2-one hydrochloride has been studied for its potential applications in scientific research. It has been found to act as a ligand in the formation of coordination complexes, as a catalyst in organic reactions, and as a drug in the treatment of certain diseases. 3-amino-1-(3,3-difluorocyclobutyl)-1,2-dihydropyridin-2-one hydrochloride has also been studied for its potential applications in the fields of biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-amino-1-(3,3-difluorocyclobutyl)-1,2-dihydropyridin-2-one hydrochloride is not fully understood. However, it is believed to act as a ligand in the formation of coordination complexes and as a catalyst in organic reactions. It is also believed to act as a drug by binding to certain receptors in the body and modulating their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-amino-1-(3,3-difluorocyclobutyl)-1,2-dihydropyridin-2-one hydrochloride are not fully understood. However, it has been found to interact with certain receptors in the body and modulate their activity. It has also been found to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-amino-1-(3,3-difluorocyclobutyl)-1,2-dihydropyridin-2-one hydrochloride in lab experiments include its cost-effectiveness, its ability to act as a ligand and a catalyst, and its potential applications in scientific research. The limitations of using 3-amino-1-(3,3-difluorocyclobutyl)-1,2-dihydropyridin-2-one hydrochloride in lab experiments include its lack of full understanding of its mechanism of action and its potential toxicity.

Future Directions

The potential future directions for the study of 3-amino-1-(3,3-difluorocyclobutyl)-1,2-dihydropyridin-2-one hydrochloride include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in scientific research. Additionally, further research could be done to explore its potential toxicity and its potential uses in drug development.

Synthesis Methods

3-amino-1-(3,3-difluorocyclobutyl)-1,2-dihydropyridin-2-one hydrochloride can be synthesized in a two-step process. The first step involves the reaction of 3-amino-1-fluorocyclobutyl-1,2-dihydropyridin-2-one with 3,3-difluorobenzaldehyde in the presence of a base such as potassium carbonate. The second step involves the addition of hydrochloric acid to the reaction mixture to form 3-amino-1-(3,3-difluorocyclobutyl)-1,2-dihydropyridin-2-one hydrochloride hydrochloride. This method has been found to be the most efficient and cost-effective for the synthesis of 3-amino-1-(3,3-difluorocyclobutyl)-1,2-dihydropyridin-2-one hydrochloride hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-amino-1-(3,3-difluorocyclobutyl)-1,2-dihydropyridin-2-one hydrochloride involves the reaction of 3,3-difluorocyclobutanone with ethyl acetoacetate to form 3,3-difluorocyclobutylidene ethyl acetoacetate. This intermediate is then reacted with hydrazine hydrate to form 3-amino-1-(3,3-difluorocyclobutyl)-1,2-dihydropyridin-2-one, which is subsequently converted to the hydrochloride salt form using hydrochloric acid." "Starting Materials": [ "3,3-difluorocyclobutanone", "ethyl acetoacetate", "hydrazine hydrate", "hydrochloric acid" ], "Reaction": [ "Step 1: 3,3-difluorocyclobutanone is reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3,3-difluorocyclobutylidene ethyl acetoacetate.", "Step 2: 3,3-difluorocyclobutylidene ethyl acetoacetate is then reacted with hydrazine hydrate in the presence of a catalyst such as acetic acid to form 3-amino-1-(3,3-difluorocyclobutyl)-1,2-dihydropyridin-2-one.", "Step 3: The resulting 3-amino-1-(3,3-difluorocyclobutyl)-1,2-dihydropyridin-2-one is then converted to the hydrochloride salt form by treatment with hydrochloric acid." ] }

CAS RN

2416079-22-4

Product Name

3-amino-1-(3,3-difluorocyclobutyl)-1,2-dihydropyridin-2-one hydrochloride

Molecular Formula

C9H11ClF2N2O

Molecular Weight

236.6

Purity

95

Origin of Product

United States

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